N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a trimethyl-oxo-hydrothiopheno-pyrimidinylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the difluorophenyl intermediate: This involves the reaction of 2,4-difluoroaniline with appropriate reagents to introduce the acetamide group.
Synthesis of the trimethyl-oxo-hydrothiopheno-pyrimidinylthio intermediate:
Coupling of intermediates: The final step involves the coupling of the difluorophenyl intermediate with the trimethyl-oxo-hydrothiopheno-pyrimidinylthio intermediate under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide: This compound shares some structural similarities with N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide, particularly in the presence of halogenated phenyl groups.
N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15F2N3O2S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H15F2N3O2S2/c1-8-9(2)26-15-14(8)16(24)22(3)17(21-15)25-7-13(23)20-12-5-4-10(18)6-11(12)19/h4-6H,7H2,1-3H3,(H,20,23) |
InChI Key |
YAAWWVHXYAUKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.